molecular formula C16H17N3O2 B11594103 2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11594103
M. Wt: 283.32 g/mol
InChI Key: HRUHHHQUHPZPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with a methoxyphenyl group at the 2-position and a propyl group at the 5-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with guanidine to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic feasibility of the process .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .

Scientific Research Applications

2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent .

In medicine, this compound has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .

In industry, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications where specific reactivity is required .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response .

Additionally, it has been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. By targeting these pathways, the compound exerts its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 5-methyl-7-hydroxy-1,3,4-triazaindolizine . These compounds share similar structural features but differ in their functional groups and biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H17N3O2/c1-3-4-12-9-16(20)19-15(17-12)10-14(18-19)11-5-7-13(21-2)8-6-11/h5-10,18H,3-4H2,1-2H3

InChI Key

HRUHHHQUHPZPKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.